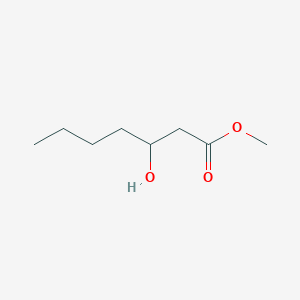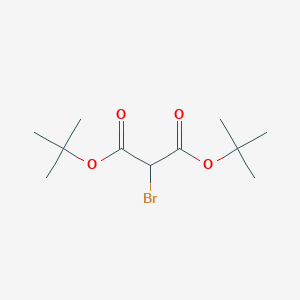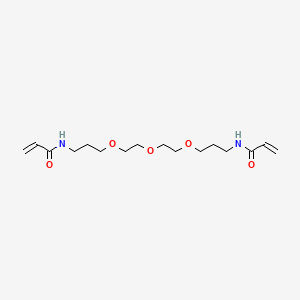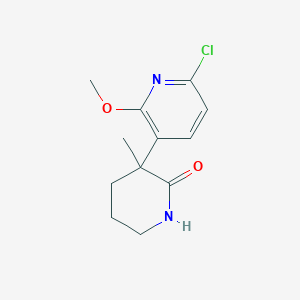![molecular formula C21H13Cl2N3 B3187628 2,4-Dichloro-6-[1,1':3',1''-terphenyl]-5'-yl-1,3,5-Triazine CAS No. 1616232-09-7](/img/structure/B3187628.png)
2,4-Dichloro-6-[1,1':3',1''-terphenyl]-5'-yl-1,3,5-Triazine
Vue d'ensemble
Description
2,4-Dichloro-6-[1,1':3',1''-terphenyl]-5'-yl-1,3,5-triazine, also known as DCPT, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-[1,1':3',1''-terphenyl]-5'-yl-1,3,5-Triazine is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of protein tyrosine phosphatases, which play a key role in regulating cellular signaling pathways. This compound has also been shown to activate AMP-activated protein kinase, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including modulation of cellular signaling pathways, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potentially valuable tool for investigating various disease processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Dichloro-6-[1,1':3',1''-terphenyl]-5'-yl-1,3,5-Triazine in lab experiments is its ability to modulate various cellular signaling pathways, making it a valuable tool for investigating the mechanisms underlying various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems.
Orientations Futures
There are many potential future directions for research on 2,4-Dichloro-6-[1,1':3',1''-terphenyl]-5'-yl-1,3,5-Triazine, including investigating its potential applications in the treatment of various diseases, such as cancer and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues that may limit its use in clinical settings. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Applications De Recherche Scientifique
2,4-Dichloro-6-[1,1':3',1''-terphenyl]-5'-yl-1,3,5-Triazine has been extensively studied for its potential applications in scientific research, particularly in the areas of biochemistry and pharmacology. This compound has been shown to exhibit a range of biological activities, including inhibition of protein tyrosine phosphatases, activation of AMP-activated protein kinase, and modulation of the activity of various enzymes involved in cellular signaling pathways.
Propriétés
IUPAC Name |
2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3/c22-20-24-19(25-21(23)26-20)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANITXMBLUCZWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-2,3,6-trimethoxy-5H-benzo[7]annulen-5-one](/img/structure/B3187551.png)



![2,6-Dichlorooxazolo[5,4-b]pyridine](/img/structure/B3187580.png)





![2-[4-(Dimethylamino)styryl]-3-methyl-3-benzothiazolium](/img/structure/B3187635.png)
![1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]-](/img/structure/B3187638.png)
![2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine](/img/structure/B3187643.png)
